(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone typically involves the reaction of 4-bromobenzoyl chloride with 4,6-dimethoxy-3-methylbenzofuran under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the benzofuran scaffold.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, particularly those involved in microbial growth and proliferation. The benzofuran core is known to disrupt microbial cell walls, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy groups enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
180406-41-1 |
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Molecular Formula |
C18H15BrO4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C18H15BrO4/c1-10-16-14(22-3)8-13(21-2)9-15(16)23-18(10)17(20)11-4-6-12(19)7-5-11/h4-9H,1-3H3 |
InChI Key |
LTDQGCFMTVHZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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